molecular formula C22H27BrN2O2 B11336407 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide

Cat. No.: B11336407
M. Wt: 431.4 g/mol
InChI Key: OUBGVPUXEYDWDI-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a methoxyphenyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the azepane derivative with a methoxyphenyl halide in the presence of a base to form the intermediate compound.

    Formation of the Bromobenzamide Moiety: The final step involves the reaction of the intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the methoxyphenyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the azepane ring or methoxyphenyl group.

    Reduction: Reduced forms of the azepane ring or methoxyphenyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The azepane ring and methoxyphenyl group may facilitate binding to these targets, while the bromobenzamide moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its methyl or chloro analogs. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C22H27BrN2O2

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide

InChI

InChI=1S/C22H27BrN2O2/c1-27-20-12-8-17(9-13-20)21(25-14-4-2-3-5-15-25)16-24-22(26)18-6-10-19(23)11-7-18/h6-13,21H,2-5,14-16H2,1H3,(H,24,26)

InChI Key

OUBGVPUXEYDWDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCCC3

Origin of Product

United States

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